

Comparing covalent vs. non-covalent inhibitors of the KEAP1-Nrf2 interaction.

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Compound of Interest

Compound Name: *Kelch domain*

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Covalent vs. Non-Covalent KEAP1-Nrf2 Inhibitors: A Comparative Guide

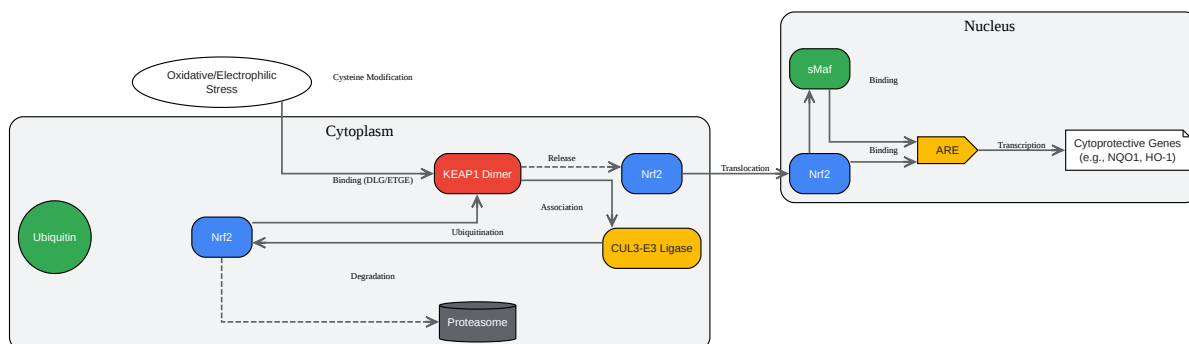
For Researchers, Scientists, and Drug Development Professionals

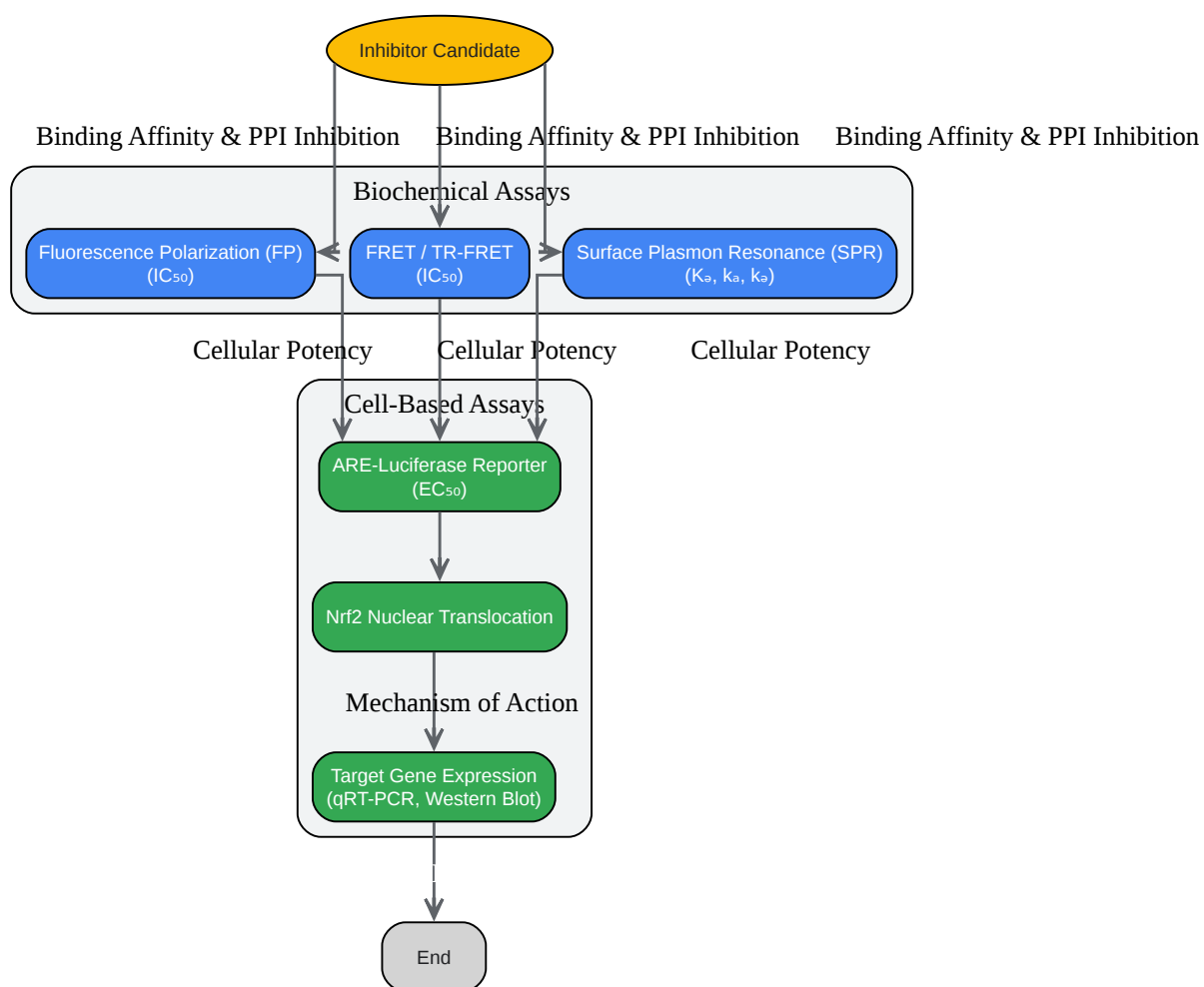
The Kelch-like ECH-associated protein 1 (KEAP1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2][3] Dysregulation of this pathway is implicated in a multitude of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making it a prime target for therapeutic intervention.[4][5] Small molecule inhibitors that disrupt the KEAP1-Nrf2 protein-protein interaction (PPI) can unleash the therapeutic potential of Nrf2 activation. These inhibitors fall into two primary categories: covalent and non-covalent. This guide provides an objective comparison of their mechanisms, performance, and the experimental methodologies used to evaluate them.

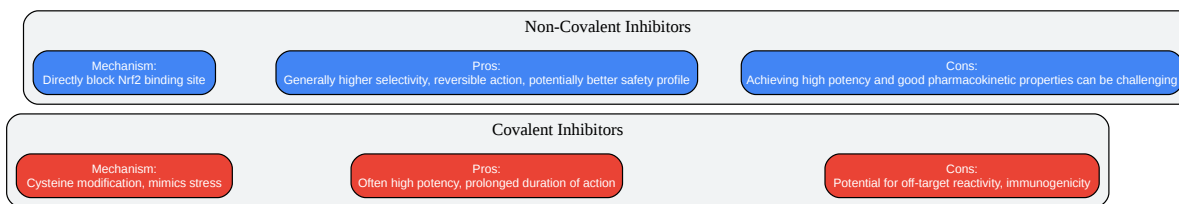
The KEAP1-Nrf2 Signaling Pathway

Under basal conditions, the homodimeric KEAP1 protein acts as a substrate adaptor for a Cullin-3 (CUL3)-based E3 ubiquitin ligase complex.[6] KEAP1 sequesters Nrf2 in the cytoplasm by binding to its DLG and ETGE motifs, facilitating its continuous ubiquitination and subsequent proteasomal degradation.[6] This process maintains low intracellular levels of Nrf2.[7]

In response to oxidative or electrophilic stress, reactive cysteine residues within KEAP1 are modified, leading to a conformational change that abrogates its ability to ubiquitinate Nrf2.[6] Consequently, newly synthesized Nrf2 bypasses degradation, accumulates in the cytoplasm, and translocates to the nucleus.[2] There, it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[1][3] This transcriptional activation leads to the expression of a battery of cytoprotective genes, including those involved in detoxification and antioxidant defense.[5]







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